Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: None required
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Less chlorinated or dechlorinated derivatives.
Substitution: Hydroxyl, alkyl, or amino-substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel permeability.
Comparison with Similar Compounds
Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride: Similar structure but with chlorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.
Ethyl 2-amino-3-(2,5-dibromophenyl)propanoate hydrochloride: Bromine atoms instead of chlorine, resulting in different reactivity and applications.
Ethyl 2-amino-3-(2,5-difluorophenyl)propanoate hydrochloride: Fluorine atoms instead of chlorine, affecting the compound’s stability and interactions.
Biological Activity
Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a propanoate structure with an amino group and a dichlorophenyl moiety. The molecular formula is C12H12Cl2N2O2·HCl, with a molecular weight of approximately 298.59 g/mol. The presence of chlorine atoms enhances its biological activity by influencing the compound's interaction with biological targets.
The mechanism of action for this compound involves:
- Binding to Receptors and Enzymes : The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group interacts with hydrophobic regions. These interactions modulate the activity of various enzymes and receptors, leading to different biological effects.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Potential
Recent studies suggest that this compound may possess anticancer properties. The compound has shown selective cytotoxicity against various cancer cell lines, including:
- Ehrlich’s Ascites Carcinoma (EAC) : Displayed promising results in inhibiting tumor growth.
- Dalton’s Lymphoma Ascites (DLA) : Demonstrated significant cell death at specific concentrations .
Pharmacokinetics
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound:
- Absorption : Following oral administration in rat models, peak plasma concentrations were observed between 0.25 to 1.5 hours post-administration.
- Half-Life : The half-life varied based on dosage but was generally found to be within the range suitable for therapeutic applications.
- Metabolism : The presence of halogen atoms contributes to the compound's resistance to rapid metabolic inactivation .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a zone of inhibition ranging from 9 to 20 mm against various bacterial strains .
- Cytotoxicity Studies : In vitro assays showed that derivatives containing similar structures displayed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents like 5-fluorouracil .
Properties
Molecular Formula |
C11H14Cl3NO2 |
---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)6-7-5-8(12)3-4-9(7)13;/h3-5,10H,2,6,14H2,1H3;1H |
InChI Key |
MQKFPDPSBRBBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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